molecular formula C21H20O6 B3584060 C21H20O6

C21H20O6

Cat. No.: B3584060
M. Wt: 368.4 g/mol
InChI Key: KXNVZHWDYACWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C21H20O6 curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species, which is a member of the ginger family, Zingiberaceae. It is the principal curcuminoid of turmeric and is widely used as a herbal supplement, cosmetics ingredient, food flavoring, and food coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Curcumin can be synthesized through various methods. One common laboratory synthesis involves the condensation of vanillin with acetylacetone under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrially, curcumin is primarily extracted from the rhizomes of turmeric. The extraction process involves:

Chemical Reactions Analysis

Types of Reactions

Curcumin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Curcumin has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a pH indicator.

    Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in cancer, Alzheimer’s disease, and cardiovascular diseases.

    Industry: Used as a natural dye in the food and textile industries

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Curcumin belongs to a group of compounds known as curcuminoids. Similar compounds include:

Uniqueness

Curcumin is unique due to its broad spectrum of biological activities and its bright yellow color, which makes it useful as a natural dye. Its ability to modulate multiple molecular targets and pathways distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2,3)13-4-6-14(7-5-13)27-18-11-26-17-10-15(25-12-19(22)23)8-9-16(17)20(18)24/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNVZHWDYACWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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